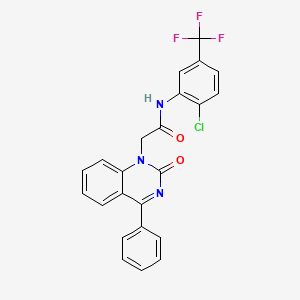

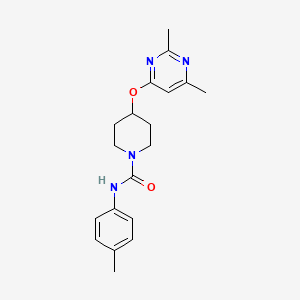

![molecular formula C11H14N4O2S B2964882 Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 860788-08-5](/img/structure/B2964882.png)

Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C11H14N4O2S . It is a solid substance and has a molecular weight of 266.32 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N4O2S/c1-4-17-10(16)8-7-13-11(18-3)14-9(8)15(2)6-5-12/h7H,4,6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 266.32 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique

Synthesis and Characterization

- Research has focused on the synthesis and characterization of novel compounds derived from pyrimidine, indicating the compound's potential as a precursor for diverse chemical syntheses. For example, synthesis methods have been developed for pyrazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of pyrimidine compounds in creating dyes with antimicrobial and radical scavenging activities (Şener et al., 2017).

Antimicrobial and Antioxidant Activities

- Pyrimidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting potential applications in developing new antimicrobial agents (Şener et al., 2017). Additionally, these compounds have shown excellent antioxidant activities, comparable to Vitamin C in some cases, indicating their potential use in oxidative stress-related conditions.

Application in Dye Synthesis

- The utility of pyrimidine derivatives in synthesizing new dyes, which have applications in various industries, including textiles, printing, and materials science. The synthesized dyes show solvatochromic properties, which are valuable for applications requiring color change in response to solvent changes (Şener et al., 2017).

Potential in Drug Discovery

- The structural modification of pyrimidine compounds leads to derivatives with varied biological activities. For example, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized for cytotoxic activity studies, offering insights into the potential use of pyrimidine derivatives in drug discovery and development (Stolarczyk et al., 2018).

Catalysis and Green Chemistry

- Pyrimidine derivatives are used in catalytic processes and green chemistry applications. For instance, they serve as catalysts in synthesizing chromeno[2,3-d]pyrimidinone derivatives, highlighting the role of pyrimidine compounds in facilitating efficient and environmentally friendly chemical reactions (Ghashang et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-[cyanomethyl(methyl)amino]-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-4-17-10(16)8-7-13-11(18-3)14-9(8)15(2)6-5-12/h7H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREXMZUFHBHCCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N(C)CC#N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

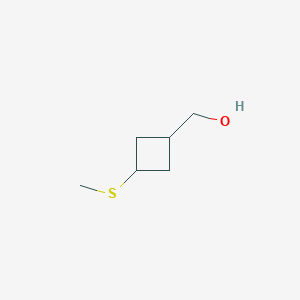

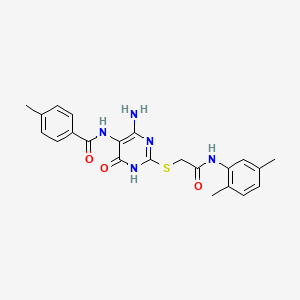

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964799.png)

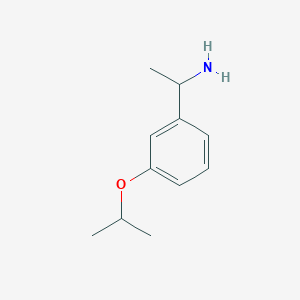

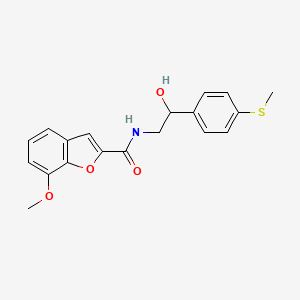

![Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2964801.png)

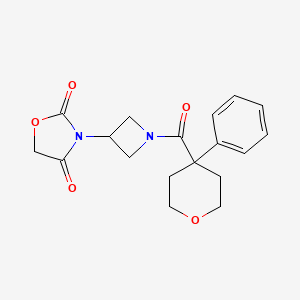

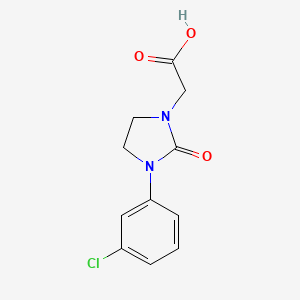

![N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2964806.png)

![N-(2,4-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2964807.png)

![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide](/img/structure/B2964810.png)